trans-Hexahydroisobenzofuran-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTGBJKUEZFXGO-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449118 | |
| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71749-03-6, 14166-21-3 | |
| Record name | trans-Hexahydroisobenzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to rel-(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione (trans-Hexahydrophthalic Anhydride)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of rel-(3aR,7aR)-hexahydroisobenzofuran-1,3-dione, commonly known as trans-hexahydrophthalic anhydride (t-HHPA). This alicyclic anhydride is a crucial industrial chemical, primarily utilized as a high-performance curing agent for epoxy resins. This document elucidates the precise chemical nomenclature and stereochemistry, details common synthesis pathways, and presents a thorough analysis of its physicochemical properties. A significant focus is placed on its role in polymer chemistry, detailing the epoxy curing mechanism, the influence of formulation variables on the final properties of the cured thermoset, and typical performance characteristics. Furthermore, this guide outlines standard analytical techniques for characterization and provides essential safety and handling protocols.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is foundational to scientific communication and reproducibility. While commonly referred to as trans-hexahydrophthalic anhydride, the systematic IUPAC nomenclature provides an unambiguous descriptor of its molecular architecture.
The IUPAC name for trans-hexahydrophthalic anhydride is rel-(3aR,7aR)-hexahydroisobenzofuran-1,3-dione . This name precisely defines the fused bicyclic ring system and the relative stereochemistry of the hydrogen atoms at the bridgehead carbons (3a and 7a). The "rel" prefix indicates that the described stereochemistry is relative, representing a racemic mixture of the (3aR,7aR) and (3aS,7aS) enantiomers.
Common synonyms for this compound include:
-
trans-1,2-Cyclohexanedicarboxylic anhydride
-
t-HHPA
-
Hexahydroisobenzofuran-1,3-dione, trans-
The molecular structure consists of a cyclohexane ring fused to a five-membered anhydride ring. The "trans" configuration signifies that the two hydrogen atoms at the ring junction are on opposite sides of the plane of the cyclohexane ring, leading to a more rigid and thermodynamically stable chair conformation compared to its cis-counterpart.
Key Structural and Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | rel-(3aR,7aR)-hexahydroisobenzofuran-1,3-dione |
| CAS Number | 14166-21-3 (for trans-isomer) |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Canonical SMILES | C1CC[C@@H]2C(=O)OC2=O |
| InChIKey | MUTGBJKUEZFXGO-PHDIDXHHSA-N |
Synthesis of trans-Hexahydrophthalic Anhydride
The industrial production of hexahydrophthalic anhydride isomers typically involves the catalytic hydrogenation of tetrahydrophthalic anhydride, which itself is a Diels-Alder adduct. However, for obtaining the pure trans-isomer, a common laboratory-scale synthesis involves the dehydration of the corresponding dicarboxylic acid.
Synthesis from trans-1,2-Cyclohexanedicarboxylic Acid
The most direct method for preparing trans-hexahydrophthalic anhydride is the dehydration of trans-1,2-cyclohexanedicarboxylic acid. This can be achieved by heating the diacid, often with a dehydrating agent like acetic anhydride or by thermal means under vacuum.
Conceptual Experimental Protocol:
-
Reactant Preparation: A known quantity of trans-1,2-cyclohexanedicarboxylic acid is placed in a round-bottom flask equipped with a distillation apparatus.
-
Dehydration: Acetic anhydride (approximately 2-3 molar equivalents) is added to the flask. The mixture is gently heated with stirring. The acetic acid byproduct is distilled off as it forms, driving the reaction to completion.
-
Purification: After the removal of acetic acid, the remaining mixture is distilled under reduced pressure to isolate the trans-hexahydrophthalic anhydride.
-
Characterization: The final product is characterized by its melting point and spectroscopic methods (FTIR, NMR) to confirm its identity and purity.
The following diagram illustrates the synthesis workflow.
Caption: Synthesis of t-HHPA from its diacid.
Physicochemical Properties
The physical and chemical properties of t-HHPA are crucial for its handling, storage, and application, particularly in epoxy formulations.
| Property | Value | Source |
| Appearance | White crystalline solid | |
| Melting Point | 144.0 to 149.0 °C | |
| Boiling Point | 158 °C @ 17 mm Hg | |
| Solubility | Reacts with water. Soluble in many organic solvents like acetone and benzene. | |
| Stability | Moisture sensitive; hydrolyzes back to the dicarboxylic acid. |
Application as an Epoxy Curing Agent
The primary industrial application of t-HHPA is as a hardener for epoxy resins. Anhydride-cured epoxy systems are renowned for their excellent thermal stability, superior electrical insulation properties, and good mechanical performance.
The Curing Mechanism
The curing of epoxy resins with anhydrides is a complex process that, unlike amine curing, requires an initiator, typically a tertiary amine or an imidazole derivative. The reaction proceeds through a multi-step mechanism.
-
Initiation: A hydroxyl group (present as an impurity or on the epoxy resin backbone) opens the anhydride ring to form a monoester with a free carboxylic acid group. This carboxylic acid can then react with an epoxy group, generating another hydroxyl group, which continues the cycle. Alternatively, a catalyst like a tertiary amine can directly attack the epoxy ring, creating a zwitterion that then reacts with the anhydride.
-
Propagation: The newly formed carboxyl and hydroxyl groups continue to react with epoxy and anhydride groups, respectively. This chain reaction leads to the formation of a highly cross-linked polyester network.
The following diagram illustrates the catalyzed epoxy-anhydride curing pathway.
Caption: Epoxy-anhydride curing reaction pathway.
Formulation and Curing Protocol
A typical formulation involves the epoxy resin, t-HHPA, and a catalyst. The stoichiometry is crucial and is usually expressed as a weight ratio of anhydride to epoxy.
Exemplary Curing Protocol:
-
Pre-treatment: The epoxy resin is preheated (e.g., to 60-80 °C) to reduce its viscosity.
-
Mixing: The molten t-HHPA is added to the preheated epoxy resin and mixed thoroughly. The catalyst (e.g., 0.5-2.0 phr of 2-ethyl-4-methyl imidazole) is then added, and the mixture is stirred until homogeneous.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
Curing: The formulation is cured in a preheated mold. A typical cure schedule might be 2-4 hours at 120 °C followed by a post-cure of 2-4 hours at 150-160 °C to ensure complete reaction and development of optimal properties.
Properties of t-HHPA Cured Resins
The use of t-HHPA as a curing agent imparts several desirable properties to the final thermoset material:
-
High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure of t-HHPA contributes to a high Tg, providing excellent thermal stability.
-
Good Electrical Insulation Properties: These systems exhibit low dielectric constants and dissipation factors, making them suitable for electrical and electronic applications.
-
UV Stability and Weather Resistance: The absence of aromatic structures in t-HHPA leads to better resistance to UV degradation and weathering compared to aromatic anhydride-cured systems.
-
Low Curing Shrinkage: Anhydride curing generally results in lower shrinkage compared to amine-based systems, which reduces internal stresses in the final product.
Analytical Characterization
The purity of t-HHPA and the extent of cure in epoxy systems can be monitored using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying the functional groups present in the anhydride and for tracking the curing reaction.
-
t-HHPA Spectrum: The spectrum of the uncured anhydride will show characteristic strong carbonyl (C=O) stretching bands for the anhydride group, typically appearing as a doublet around 1850 cm⁻¹ and 1780 cm⁻¹.
-
Monitoring Cure: During the curing process, the intensity of the anhydride peaks will decrease, while new peaks corresponding to ester carbonyl groups (around 1740 cm⁻¹) and hydroxyl groups (broad peak around 3400 cm⁻¹) will appear and grow in intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure and purity of t-HHPA.
-
¹H NMR: The spectrum of the cis-isomer of hexahydrophthalic anhydride in CDCl₃ shows signals for the methine protons adjacent to the carbonyl groups around δ 3.1-3.2 ppm, while the cyclohexyl methylene protons appear as multiplets between δ 1.5-2.0 ppm. The trans-isomer would be expected to show a different coupling pattern for the methine protons due to the change in dihedral angles.
-
¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbons of the anhydride group in the range of δ 170-175 ppm. The methine and methylene carbons of the cyclohexane ring will appear at higher field strengths.
Safety and Handling
trans-Hexahydrophthalic anhydride is a hazardous substance and requires careful handling.
-
Hazards: It is corrosive and can cause serious eye damage. It is also a sensitizer and may cause allergic skin reactions or asthma-like symptoms upon inhalation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and respiratory protection (especially when handling the powder), must be worn.
-
Handling: Handle in a well-ventilated area, avoiding the formation of dust. Keep away from moisture to prevent hydrolysis.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
rel-(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione is a vital component in the formulation of high-performance epoxy thermosets. Its unique cycloaliphatic structure provides a favorable combination of high thermal stability, excellent electrical properties, and good weatherability to the cured polymers. A thorough understanding of its chemistry, from synthesis and handling to the intricacies of the epoxy curing mechanism, is essential for researchers and professionals seeking to leverage its properties in the development of advanced materials.
References
-
PubChem. Hexahydrophthalic anhydride. National Center for Biotechnology Information. [Link]
-
Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems. [Link]
-
Applied Poleramic, Inc. ANHYDRIDE CURED-EPOXY MATRICES. [Link]
-
Ataman Kimya. HEXAHYDROPHTHALIC ANHYDRIDE (HHPA). [Link]
- Google Patents. Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
-
ResearchGate. FTIR spectra of (a) MTHPA and products over (b) R-Ni@Al and (c) NiRu/Al... [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NOP. Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]
-
NIH. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review. [Link]
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ResearchGate. (A) General scheme for curing of the epoxy resins with an anhydride... [Link]
-
Nandiyanto, A. B. D., et al. Interpretation of Fourier Transform Infrared Spectra (FTIR). [Link]
-
PubChem. (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride. National Center for Biotechnology Information. [Link]
-
ResearchGate. IR spectra of ( a ) phthalic anhydride (PA), ( b ) pyromellitic... [Link]
- Google Patents. A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
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Chegg.com. Solved Can you help me understand how the 1H NMR and 13C NMR... [Link]
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ChemicalBook. Cas 85-42-7,Hexahydrophthalic anhydride. [Link]
-
Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
ResearchGate. (PDF) The vibrational spectra of phthalic anhydride. [Link]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of trans-Hexahydroisobenzofuran-1,3-dione
For researchers, medicinal chemists, and materials scientists, understanding the three-dimensional structure of a molecule is paramount. It dictates physical properties, biological activity, and intermolecular interactions. This guide provides an in-depth technical analysis of the crystal structure of trans-hexahydroisobenzofuran-1,3-dione (also known as trans-hexahydrophthalic anhydride), a valuable building block in polymer chemistry and drug discovery. The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The saturated cyclohexane ring in the trans configuration imparts significant conformational rigidity, which is crucial for designing specific molecular geometries. This document will navigate the journey from synthesis to the elucidation of its single-crystal X-ray structure, offering insights into the causality behind the experimental choices.
The Genesis of a Crystal: Synthesis and Purification
The stereoselective synthesis of trans-hexahydroisobenzofuran-1,3-dione presents a notable chemical challenge. The catalytic hydrogenation of its unsaturated precursor, Δ⁴-tetrahydrophthalic anhydride, typically yields the thermodynamically more stable cis-isomer. Achieving a high yield of the trans product requires carefully optimized conditions.
One effective strategy involves the catalytic hydrogenation of phthalic anhydride using a ruthenium-on-carbon catalyst in a suitable solvent under elevated temperature and pressure. The choice of catalyst and reaction parameters is critical to influence the stereochemical outcome. An alternative pathway involves the isomerization of the more readily available cis-isomer to the desired trans-isomer under thermodynamic control, often by heating in the presence of a specific catalyst.
Following synthesis, rigorous purification is essential to obtain crystals suitable for X-ray diffraction. Fractional crystallization is a powerful technique for separating the cis and trans isomers, exploiting their differential solubilities in a chosen solvent system. By carefully controlling temperature and solvent composition, the less soluble trans-isomer can be selectively crystallized from the solution, leaving the cis-isomer in the mother liquor.
The Art of Crystallization: Growing Diffraction-Quality Single Crystals
The growth of a high-quality single crystal is often the most critical and challenging step in structure elucidation[1]. For a small organic molecule like trans-hexahydroisobenzofuran-1,3-dione, several classical methods can be employed. The choice of method and solvent is dictated by the compound's solubility and stability.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Screening: Begin by conducting small-scale solubility tests with a range of solvents (e.g., ethyl acetate, acetone, dichloromethane, toluene, and ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified trans-hexahydroisobenzofuran-1,3-dione in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Slow Evaporation: Cover the vial with a cap that is not airtight or with parafilm perforated with a few small holes from a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. A controlled, slow rate of evaporation is key to allowing large, well-ordered crystals to form.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
The following diagram illustrates the logical workflow from a purified compound to diffraction-ready crystals.
Caption: Workflow for Single Crystal Growth.
Probing the Atomic Arrangement: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Data Collection and Structure Solution
The following diagram outlines the key stages of an SCXRD experiment.
Caption: Single-Crystal X-ray Diffraction Workflow.
Structural Analysis of the trans-Hexahydroisobenzofuran-1,3-dione Core
Key Crystallographic and Conformational Insights:
-
Conformation: The crystal structure of racemic trans-cyclohexane-1,2-dicarboxylic acid demonstrates that the cyclohexane ring adopts a chair conformation with both carboxylic acid groups occupying equatorial positions. This diequatorial arrangement is the most stable conformation, minimizing steric strain. Given that the formation of the anhydride from the diacid involves the condensation of these two adjacent equatorial groups, it is highly probable that the cyclohexane ring in trans-hexahydroisobenzofuran-1,3-dione also adopts a chair conformation.
-
Ring Fusion: The trans-fusion of the five-membered anhydride ring to the six-membered cyclohexane ring results in a rigid, flattened molecular structure compared to the more "tent-like" shape of the corresponding cis-isomer[2][3]. This conformational rigidity is a key feature of trans-decalin systems and their derivatives[2][4][5].
Expected Molecular Geometry:
Based on the analysis of the parent diacid and general principles of stereochemistry, the following structural parameters are anticipated for trans-hexahydroisobenzofuran-1,3-dione.
| Parameter | Expected Value/Range | Rationale |
| Cyclohexane Ring Conformation | Chair | Minimizes torsional and steric strain. |
| Anhydride Ring Conformation | Envelope/Twisted | Planarity is distorted by fusion to the cyclohexane ring. |
| Ring Fusion Stereochemistry | trans | The two bridgehead hydrogens are on opposite sides of the ring system[3]. |
| Substituent Positions | Diequatorial (relative to the parent diacid) | The anhydride ring is formed from two equatorial substituents on the cyclohexane ring. |
| C=O Bond Lengths | ~1.19 - 1.21 Å | Typical for a five-membered cyclic anhydride. |
| C-O (anhydride) Bond Lengths | ~1.38 - 1.42 Å | Standard for an anhydride linkage. |
The molecular structure of trans-hexahydroisobenzofuran-1,3-dione is depicted below, highlighting the key structural features.
Caption: Molecular Structure of trans-Hexahydroisobenzofuran-1,3-dione.
Supramolecular Assembly: Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal lattice is governed by a network of non-covalent interactions. For trans-hexahydroisobenzofuran-1,3-dione, a molecule with polar carbonyl groups but lacking strong hydrogen bond donors, the crystal packing is expected to be dominated by dipole-dipole interactions and van der Waals forces.
The carbonyl groups of the anhydride moiety are significant sources of local dipoles. In the crystal lattice, molecules will likely arrange themselves in an anti-parallel fashion to optimize the dipole-dipole interactions between adjacent molecules. Furthermore, weak C-H···O hydrogen bonds are anticipated, where the hydrogen atoms of the cyclohexane ring interact with the oxygen atoms of the carbonyl groups of neighboring molecules. These collective weak interactions contribute to the overall stability of the crystal lattice.
Conclusion
The crystal structure analysis of trans-hexahydroisobenzofuran-1,3-dione provides fundamental insights into its molecular conformation and supramolecular assembly. The rigid, diequatorial chair conformation of the cyclohexane ring, a direct consequence of the trans-fusion, is a defining structural feature. A comprehensive understanding of this solid-state architecture, achieved through meticulous synthesis, crystallization, and single-crystal X-ray diffraction, is indispensable for its application in the rational design of novel polymers and pharmacologically active agents. This guide has outlined the critical experimental and analytical considerations, providing a framework for researchers to approach the structural elucidation of this important chemical entity.
References
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Tan, S., et al. (2011). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry, 35, 629-639. Available at: [Link]
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MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Molecules, 28(11), 4363. Available at: [Link]
-
NIST. (n.d.). 1,3-Isobenzofurandione, hexahydro-, trans-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
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Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2896-2921. Available at: [Link]
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PubChem. (n.d.). trans-Cyclohexane-1,2-dicarboxylic anhydride. Retrieved January 24, 2026, from [Link]
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Royal Society of Chemistry. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5468-5498. Available at: [Link]
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Chemistry LibreTexts. (2024). Conformations of Polycyclic Molecules. Retrieved January 24, 2026, from [Link]
-
YouTube. (2022). Conformation: Cis and Trans Fused Rings. Retrieved January 24, 2026, from [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Conformation of rings. Retrieved January 24, 2026, from [Link]
-
Benedetti, E., & Corradini, P. (1968). Solid State Conformation of trans-Cyclohexane-1,2-Dicarboxylic Acid. Journal of the Chemical Society D: Chemical Communications, (24), 1465-1466. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols: Ring-Opening Reactions of trans--Hexahydrophthalic Anhydride
Introduction: The Versatility of trans-Hexahydrophthalic Anhydride in Molecular Design
trans-Hexahydrophthalic anhydride (t-HHPA) is a cyclic dicarboxylic anhydride that serves as a pivotal building block in synthetic chemistry. Its saturated alicyclic structure imparts unique properties such as excellent resistance to discoloration and high thermal stability to the resulting products.[1] The strained anhydride ring is susceptible to nucleophilic attack, leading to a variety of ring-opened derivatives. This reactivity makes t-HHPA a valuable intermediate in the synthesis of polymers, coating resins, plasticizers, and, significantly, in the development of pharmaceuticals and prodrugs.[1]
The ring-opening of t-HHPA provides a straightforward route to bifunctional molecules, where one functional group is a carboxylic acid and the other is an ester or an amide, depending on the nucleophile employed. This predictable reactivity allows for the precise engineering of molecular architectures with tailored properties, a crucial aspect in modern drug development and materials science. This guide provides an in-depth exploration of the primary ring-opening reactions of t-HHPA—alcoholysis, aminolysis, and hydrolysis—complete with mechanistic insights and detailed experimental protocols for researchers and drug development professionals.
Mechanistic Overview: The Nucleophilic Acyl Substitution Pathway
The ring-opening of trans-hexahydrophthalic anhydride proceeds via a nucleophilic acyl substitution mechanism. The electrophilic carbonyl carbons of the anhydride are the primary targets for nucleophiles.
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism of nucleophilic acyl substitution on t-HHPA.
The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or water) on one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond within the anhydride ring, thereby opening the ring. A final proton transfer step yields the mono-substituted carboxylic acid derivative.
The thermodynamics of this process are generally favorable due to the release of ring strain in the cyclic anhydride.[2] The kinetics of the reaction, however, can be influenced by several factors, including the nucleophilicity of the attacking species, the solvent, temperature, and the presence of catalysts.[3][4]
Alcoholysis: Synthesis of Monoesters
The reaction of trans-hexahydrophthalic anhydride with alcohols, known as alcoholysis, yields monoesters of trans-cyclohexane-1,2-dicarboxylic acid. These monoesters are valuable intermediates in the synthesis of polyesters and as building blocks in drug molecules where a pendant carboxylic acid and an ester moiety are desired.[5]
Protocol 1: Synthesis of Mono-n-butyl trans-hexahydrophthalate
This protocol is adapted from a similar procedure for phthalic anhydride and is a robust method for synthesizing a monoester derivative of t-HHPA.[5]
Materials:
-
trans-Hexahydrophthalic anhydride (1 mole equivalent)
-
n-Butanol (1.1 mole equivalents)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Sodium bicarbonate solution (5% aqueous)
-
Hydrochloric acid (1 M aqueous)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-hexahydrophthalic anhydride and anhydrous toluene.
-
Begin stirring and add n-butanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted anhydride and the resulting dicarboxylic acid. The desired monoester will also be extracted into the aqueous basic layer as its carboxylate salt.
-
Separate the aqueous layer and acidify it to a pH of approximately 2 with 1 M hydrochloric acid, leading to the precipitation of the monoester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude mono-n-butyl trans-hexahydrophthalate.
-
The product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Alcohol: A slight excess of the alcohol is used to ensure the complete consumption of the anhydride.
-
Refluxing Toluene: The elevated temperature accelerates the reaction rate. Toluene is a suitable solvent as it is inert and has a boiling point that allows for a reasonable reaction time.
-
Aqueous Workup: The basic wash with sodium bicarbonate is crucial for separating the acidic product from any non-acidic impurities. Subsequent acidification allows for the isolation of the desired monoester.
Aminolysis: Synthesis of Monoamides
The reaction of trans-hexahydrophthalic anhydride with primary or secondary amines results in the formation of monoamides, also known as amic acids. This reaction, termed aminolysis, is generally faster than alcoholysis due to the higher nucleophilicity of amines.[6] These monoamides are important precursors for polyamides and have applications in the synthesis of various biologically active molecules.[6]
Protocol 2: Synthesis of trans-N-Benzyl-hexahydrophthalamic Acid
This protocol outlines the synthesis of a monoamide using benzylamine as the nucleophile. Two equivalents of the amine are typically required, with one acting as the nucleophile and the other as a base to neutralize the newly formed carboxylic acid.[6][7]
Materials:
-
trans-Hexahydrophthalic anhydride (1 mole equivalent)
-
Benzylamine (2.2 mole equivalents)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Hydrochloric acid (1 M aqueous)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve trans-hexahydrophthalic anhydride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of benzylamine in dichloromethane to the cooled anhydride solution. An exothermic reaction is expected.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 1 M hydrochloric acid to remove excess benzylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude trans-N-benzyl-hexahydrophthalamic acid.
-
The product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Two Equivalents of Amine: The second equivalent of the amine acts as a base to neutralize the carboxylic acid formed, preventing the protonation of the reacting amine which would render it non-nucleophilic.[6]
-
Ice Bath: The initial cooling of the reaction is to control the exothermicity of the aminolysis reaction.
-
Acidic Workup: The wash with hydrochloric acid removes the excess amine and the benzylammonium salt formed during the reaction.
Hydrolysis: Formation of the Dicarboxylic Acid
The reaction of trans-hexahydrophthalic anhydride with water leads to the formation of trans-cyclohexane-1,2-dicarboxylic acid. This hydrolysis reaction is generally slower than alcoholysis and aminolysis but can be catalyzed by acids or bases.[8][9] The kinetics of hydrolysis of similar anhydrides like phthalic anhydride have been studied, and the reaction is often pseudo-first-order in the presence of a large excess of water.[10][11]
Protocol 3: Hydrolysis of trans-Hexahydrophthalic Anhydride
This protocol describes the simple hydrolysis of the anhydride to its corresponding dicarboxylic acid.
Materials:
-
trans-Hexahydrophthalic anhydride
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Add trans-hexahydrophthalic anhydride to a round-bottom flask.
-
Add an excess of deionized water.
-
Heat the mixture to a gentle reflux.
-
Continue heating until the anhydride has completely dissolved, indicating the formation of the more water-soluble dicarboxylic acid. This may take several hours.
-
Allow the solution to cool to room temperature and then in an ice bath to crystallize the dicarboxylic acid.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Data Summary and Reaction Parameters
The choice of nucleophile and reaction conditions significantly impacts the outcome of the ring-opening reaction. The following table summarizes typical reaction parameters for the different types of ring-opening reactions of trans-hexahydrophthalic anhydride.
| Reaction Type | Nucleophile | Catalyst | Solvent | Temperature | Typical Yield |
| Alcoholysis | Alcohols | None (or acid/base) | Toluene, THF | Reflux | 70-90% |
| Aminolysis | Primary/Secondary Amines | None (amine in excess) | Dichloromethane, THF | 0°C to RT | >90% |
| Hydrolysis | Water | None (or acid/base) | Water | Reflux | >95% |
Catalysis in Ring-Opening Reactions
While many ring-opening reactions of trans-hexahydrophthalic anhydride can proceed without a catalyst, the use of catalysts can significantly enhance reaction rates and selectivity.
-
Base Catalysis: Tertiary amines and other organic bases can act as nucleophilic catalysts, activating the anhydride towards attack by the primary nucleophile.[12]
-
Acid Catalysis: In alcoholysis, acid catalysts can protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[13]
-
Metal-Based Catalysts: For ring-opening copolymerizations involving cyclic anhydrides and epoxides, various metal complexes, particularly those based on zinc and chromium, have shown high activity and selectivity.[14][15]
Figure 2: Catalytic pathways in the ring-opening of t-HHPA.
Applications in Drug Development
The derivatives of trans-hexahydrophthalic anhydride have found applications in the pharmaceutical industry, particularly in the design of prodrugs. The carboxylic acid group can be masked as an anhydride, which can then be hydrolyzed in vivo to release the active drug. This strategy can be employed to improve drug delivery, enhance stability, and reduce side effects.[16]
Conclusion
The ring-opening reactions of trans-hexahydrophthalic anhydride are fundamental transformations that provide access to a wide array of valuable chemical entities. The ability to selectively react with different nucleophiles to form monoesters, monoamides, and dicarboxylic acids makes t-HHPA a versatile tool for researchers in both academia and industry. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists and professionals engaged in chemical synthesis and drug development, enabling the efficient and rational design of novel molecules.
References
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Organic Syntheses. (n.d.). cis-Δ4-TETRAHYDROPHTHALIC ANHYDRIDE. Retrieved from [Link]
- Fersht, A. R., & Kirby, A. J. (1967). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. Journal of the American Chemical Society, 89(19), 4853–4857.
- Reddy, P. S. N., & Reddy, P. P. (1990). Reactions of Phthalic Anhydride with Alcohols. Asian Journal of Chemistry, 2(4), 343-348.
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Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
- Jahnke, E., & Frey, H. (2016). Kinetic and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. Macromolecular Chemistry and Physics, 217(3), 336-343.
- Fukushima, K., et al. (2024). Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes: Establishment and Application in Block Copolymer Synthesis. Macromolecules.
- Google Patents. (n.d.). KR20090082041A - Manufacturing method of hexahydrophthalic hydride diglycidyl ester.
- Penczek, S., & Cypryk, M. (2009). Thermodynamics and Kinetics of Ring-Opening Polymerization.
- Coulembier, O., et al. (2013). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry, 4(6), 1931-1943.
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Broadview Technologies, Inc. (n.d.). Choosing the Right Specialty Anhydride: HHPA Applications. Retrieved from [Link]
-
LibreTexts. (2022). Chemistry of Acid Anhydrides. Retrieved from [Link]
-
LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
- Gerasimov, A. V., et al. (2022).
- Getzler, Y. D. Y. L., & Coates, G. W. (2002).
-
Dr. P. (2023). Aminolysis of Acid Anhydrides. YouTube. Retrieved from [Link]
- Mori, H., et al. (2021). Synthesis of amino-functionalized polyester via ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides. Polymer Chemistry, 12(35), 4994-5003.
-
Arpadis. (n.d.). HexaHydroPhthalic Anhydride | HHPA | Supplier & Distributor. Retrieved from [Link]
- Frey, H., & Jahnke, E. (2016). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane.
-
Ataman Kimya. (n.d.). HEXAHYDROPHTALIC ANHYDRIDE. Retrieved from [Link]
- Fersht, A. R., & Kirby, A. J. (1967).
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-
Wentzel Lab. (2020). Anhydride in acidic conditions reacting with alcohol to synthesize ester. YouTube. Retrieved from [Link]
- Castro-Osma, J. A., et al. (2021).
- Ezra, A., et al. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical research, 20(3), 464-470.
- Ibrahim, N. A., & Zainuddin, N. (2015). Kinetics and thermodynamics analysis for ring-opening polymerization of ε-caprolactone initiated by tributyltin n-butoxide using differential scanning calorimetry.
- Al-Suwaidan, I. A., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6296.
-
Clark, J. (2004). the reaction of acid anhydrides with water, alcohols and phenol. Chemguide. Retrieved from [Link]
- Gregory, G. L., & Saini, P. (2021). Thermodynamics and Kinetics of Ring‐Opening Polymerization.
- Connors, K. A., & Bender, M. L. (1961). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. The Journal of Organic Chemistry, 26(7), 2498-2504.
- Fersht, A. R., & Kirby, A. J. (1967). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. Journal of the American Chemical Society, 89(19), 4853-4857.
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Application Notes & Protocols: trans-Hexahydroisobenzofuran-1,3-dione in Advanced Polymer Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of a Cycloaliphatic Anhydride in High-Performance Polymers
trans-Hexahydroisobenzofuran-1,3-dione, commonly known in the industry as trans-Hexahydrophthalic Anhydride (HHPA), is a saturated cycloaliphatic dicarboxylic anhydride. Its chemical structure, featuring a hydrogenated phthalic anhydride backbone, is fundamental to its utility in polymer science. Unlike its aromatic counterparts, the absence of a benzene ring in HHPA imparts unique and highly desirable properties to the polymers it helps create, most notably superior UV stability, weather resistance, and excellent electrical insulation properties.[1][2]
This document serves as a technical guide for researchers and professionals in polymer synthesis and drug development, detailing the primary applications of trans-HHPA. We will explore its function as a critical hardening agent for epoxy resins and as a monomer in the synthesis of high-performance polyesters and polyimides. The protocols herein are designed to provide a robust framework for experimentation, emphasizing the causality behind procedural steps to ensure reproducibility and targeted material performance.[3]
Core Application I: Curing Agent for High-Performance Epoxy Resins
trans-HHPA is a preferred curing agent (or hardener) for epoxy resins, particularly in applications demanding long-term durability under harsh environmental conditions, such as outdoor electrical insulators, fiber-reinforced composites, and protective coatings.[1][4] The saturated cycloaliphatic structure is key to achieving high glass transition temperatures (Tg), excellent mechanical strength, and superior resistance to thermal degradation and UV-induced yellowing.[5][6]
Mechanism of Epoxy Curing with Anhydrides
The curing of epoxy resins with HHPA is a complex, heat-activated process that proceeds primarily through two main reactions: esterification and etherification. The process requires a catalyst, typically a tertiary amine or a quaternary salt, to proceed at a practical rate.[7]
-
Initiation (Ring-Opening): The reaction is initiated by a nucleophile, usually a hydroxyl group present on the epoxy resin backbone or from trace amounts of water. This nucleophile attacks one of the carbonyl carbons of the anhydride ring, opening it to form a monoester and a carboxylic acid.[4]
-
Propagation (Esterification & Etherification):
-
The newly formed carboxylic acid group then reacts with an epoxy group (oxirane ring), generating a hydroxyl group and an ester linkage.[4]
-
This new hydroxyl group can then react with another anhydride molecule, propagating the chain.
-
Simultaneously, a catalyzed etherification reaction can occur where an epoxy group reacts with a hydroxyl group, forming an ether linkage. This contributes to the overall cross-link density.
-
The ideal stoichiometry is typically one mole of anhydride per mole of epoxy group to drive the reaction to completion.[4]
Visualization of Curing Mechanism
Caption: Epoxy curing mechanism with HHPA initiated by a hydroxyl group.
Protocol: Formulation and Thermal Curing of a Bisphenol A Epoxy Resin
This protocol describes the preparation of a rigid, high-Tg thermoset using a standard liquid Bisphenol A (DGEBA) epoxy resin and trans-HHPA.
Materials:
-
DGEBA Epoxy Resin (Epoxy Equivalent Weight ~188 g/eq)
-
trans-Hexahydroisobenzofuran-1,3-dione (HHPA, MW = 154.17 g/mol )
-
Accelerator: Benzyldimethylamine (BDMA) or a suitable quaternary onium salt.[7]
-
Silicone mold or aluminum pan
-
Vacuum oven
-
Mechanical stirrer
-
Hot plate
Protocol Steps:
-
Stoichiometric Calculation (Self-Validation): The performance of the cured resin is highly dependent on the stoichiometry.[4] The ratio of anhydride to epoxy is crucial. Calculate the required mass of HHPA per 100g of epoxy resin.
-
Parts by weight (phr) of HHPA = (100 * Molar Mass of HHPA) / Epoxy Equivalent Weight (EEW)
-
phr = (100 * 154.17) / 188 ≈ 82 parts HHPA per 100 parts epoxy resin.
-
-
Preparation:
-
Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
In a separate container, gently melt the solid HHPA at ~40-50°C until it becomes a clear, low-viscosity liquid.
-
-
Mixing:
-
To the preheated epoxy resin, add the calculated amount of molten HHPA.
-
Mechanically stir the mixture at 60°C for 10-15 minutes until a homogeneous, clear solution is obtained.
-
Add the accelerator (e.g., 0.5 - 2.0 phr of BDMA). The amount of accelerator directly influences gel time and cure temperature; lower amounts require higher temperatures or longer times.
-
Continue mixing for another 5 minutes.
-
-
Degassing:
-
Place the mixture into a vacuum chamber or oven at 60-70°C.
-
Apply vacuum (~29 inHg) until all entrapped air bubbles are removed (typically 15-30 minutes). This step is critical to prevent voids in the final cured product, which compromise mechanical and electrical properties.
-
-
Curing and Post-Curing (Workflow Visualization):
-
Pour the degassed mixture into the preheated mold.
-
Transfer the mold to a programmable oven for a multi-stage curing cycle. A typical cycle is 2 hours at 90-120°C followed by a post-cure of 4 hours at 150-165°C.[4][7] The post-cure stage is essential to complete the cross-linking reactions and achieve the maximum glass transition temperature (Tg) and optimal thermomechanical properties.[7]
-
Sources
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- 2. oak.go.kr [oak.go.kr]
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- 7. researchgate.net [researchgate.net]
The Strategic Role of trans-Hexahydroisobenzofuran-1,3-dione in Modern Drug Discovery: Application Notes and Protocols
Introduction: A Scaffold for Three-Dimensional Exploration
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. While aromatic and heteroaromatic ring systems have been the cornerstone of drug design for decades, the exploration of three-dimensional (3D) chemical space is increasingly recognized as a critical strategy to unlock new biological targets and improve drug-like properties. It is within this context that trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-hexahydrophthalic anhydride, emerges as a versatile and strategic building block.
This bicyclic anhydride serves as a saturated, conformationally constrained bioisostere of the planar phthalimide scaffold, a privileged structure in numerous biologically active compounds.[1][2] By replacing a flat aromatic ring with a puckered cyclohexane ring, medicinal chemists can introduce specific stereochemical and spatial arrangements, enabling a more nuanced interaction with protein binding sites. The inherent reactivity of the anhydride moiety provides a reliable chemical handle for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).[3]
This guide provides an in-depth analysis of the applications of trans-Hexahydroisobenzofuran-1,3-dione in drug discovery, complete with detailed experimental protocols for its derivatization and its role as a key intermediate in the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Druglikeness Assessment
A molecule's potential as a drug candidate is heavily influenced by its physicochemical properties. trans-Hexahydroisobenzofuran-1,3-dione serves as an excellent starting point for library synthesis, possessing properties that align with established principles of druglikeness, such as Lipinski's Rule of Five.[4][5]
| Property | Value | Unit | Source |
| Molecular Formula | C₈H₁₀O₃ | [6] | |
| Molecular Weight | 154.16 | g/mol | [6] |
| logP (octanol/water) | 0.876 | [7] | |
| Hydrogen Bond Donors | 0 | [6] | |
| Hydrogen Bond Acceptors | 3 | [6] | |
| Molar Refractivity | 36.4 | cm³ | Calculated |
| Topological Polar Surface Area (TPSA) | 43.4 | Ų | [6] |
As indicated in the table, the parent scaffold has a low molecular weight and logP, with zero hydrogen bond donors and three acceptors, making it an ideal core for elaboration into more complex structures that remain within the desirable physicochemical space for oral bioavailability.
Core Application I: Synthesis of Key Intermediates for Approved Drugs – The Lurasidone Case Study
One of the most compelling demonstrations of trans-Hexahydroisobenzofuran-1,3-dione's utility is its role in the synthesis of Lurasidone, an atypical antipsychotic agent used to treat schizophrenia and bipolar disorder.[8] The trans-1,2-cyclohexanedicarboximide moiety, derived from the anhydride, forms a critical part of the final drug structure. The anhydride itself is a direct precursor to the necessary trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid intermediate.[8][9]
The following workflow illustrates the synthetic pathway from the anhydride to a key bicyclic imide intermediate used in the Lurasidone synthesis.
Caption: Synthetic workflow for a key Lurasidone intermediate.
Protocol 1: Synthesis of trans-Hexahydro-1H-isoindole-1,3(2H)-dione
This protocol describes the synthesis of the core imide structure of Lurasidone from trans-hexahydrophthalic anhydride. The reaction proceeds via a dehydrative condensation.
Rationale: The reaction of an anhydride with ammonia (generated in situ from ammonium acetate) or a primary amine is a robust and high-yielding method for the formation of imides. Heating is required to drive the dehydration and cyclization of the intermediate amic acid. This method is industrially scalable and avoids the use of expensive coupling reagents.[10]
Materials:
-
trans-Hexahydroisobenzofuran-1,3-dione (1.0 eq)
-
Ammonium acetate (3.0 eq)
-
Deionized water
-
Reaction vessel equipped with a reflux condenser and heating mantle
Procedure:
-
Combine trans-Hexahydroisobenzofuran-1,3-dione (e.g., 70.0 kg, 426.4 mol) and ammonium acetate (e.g., 98.6 kg, 1279.2 mol) in a suitable reaction vessel.[10]
-
Heat the mixture to 135°C with stirring. The solid mixture will melt to form a clear liquid.[10]
-
Maintain the reaction at 135°C, monitoring for completion by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture.
-
Carefully add deionized water (e.g., 360 L) over approximately 30 minutes to precipitate the product.[10]
-
Cool the resulting suspension further to maximize precipitation.
-
Isolate the white solid product by filtration (e.g., centrifugation on an industrial scale).[10]
-
Wash the solid with deionized water (e.g., 180 L) to remove any remaining salts.[10]
-
Dry the product under vacuum to yield trans-Hexahydro-1H-isoindole-1,3(2H)-dione.
Self-Validation: The identity and purity of the product should be confirmed by melting point analysis, NMR spectroscopy (¹H and ¹³C), and comparison to reference data. The expected yield is typically high (>98%).[10]
Core Application II: A Scaffold for Diversity-Oriented Synthesis
The reactivity of the anhydride group makes trans-Hexahydroisobenzofuran-1,3-dione an excellent starting point for the creation of compound libraries for high-throughput screening. The ring-opening reaction with a diverse set of primary amines generates a library of trans-2-(aminocarbonyl)cyclohexane-1-carboxylic acids, each with a unique side chain and a defined stereochemistry.
Caption: Workflow for creating a diverse compound library.
Protocol 2: Parallel Synthesis of a trans-Amic Acid Library
This protocol outlines a general procedure for the parallel synthesis of a library of amic acids from trans-Hexahydroisobenzofuran-1,3-dione and a selection of primary amines in a 96-well plate format.
Rationale: The reaction of an amine with a cyclic anhydride to form an amic acid is typically a fast and clean reaction that can be performed at room temperature without the need for a catalyst.[11][12] This makes it highly amenable to parallel synthesis formats for generating compound libraries for drug discovery screening. The resulting products contain both an amide and a carboxylic acid, providing multiple points for potential interactions with biological targets.
Materials:
-
Stock solution of trans-Hexahydroisobenzofuran-1,3-dione in a suitable aprotic solvent (e.g., 0.2 M in anhydrous Dichloromethane or THF).
-
Array of primary amines (e.g., 88 different amines for a 96-well plate, leaving columns for controls) as stock solutions (e.g., 0.22 M in the same solvent).
-
96-well reaction block.
-
Multichannel pipette or liquid handling robot.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
To each of the 88 designated wells of the 96-well reaction block, add the stock solution of the primary amine (1.1 eq, e.g., 110 µL of 0.22 M solution).
-
In the remaining wells, add solvent to serve as controls.
-
Under an inert atmosphere, add the stock solution of trans-Hexahydroisobenzofuran-1,3-dione (1.0 eq, e.g., 100 µL of 0.2 M solution) to all 88 amine-containing wells.
-
Seal the reaction block and allow it to shake at room temperature for 4-16 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS to confirm the consumption of the starting material and the formation of the product with the expected mass.
-
Once the reactions are complete, the solvent can be removed in vacuo using a centrifugal evaporator.
-
The resulting library of amic acids can be dissolved in a suitable solvent (e.g., DMSO) to create stock solutions for biological screening.
Self-Validation: The success of the library synthesis can be validated by analyzing a random selection of wells (e.g., 8-12 wells) by LC-MS to confirm the presence of the desired product mass. Purity can also be assessed by the same method. The high reliability of this reaction often leads to high conversion rates across the plate.
Conclusion: A Versatile Scaffold for Future Discovery
trans-Hexahydroisobenzofuran-1,3-dione represents a valuable, yet perhaps underutilized, building block in drug discovery. Its utility is twofold: it provides a direct, industrially viable route to key structural components of approved drugs like Lurasidone, and it serves as an ideal scaffold for creating non-planar, 3D-rich compound libraries. The straightforward and predictable reactivity of the anhydride functionality allows researchers to readily explore chemical space, seeking new interactions with biological targets that may be inaccessible to flatter, aromatic molecules. As drug discovery continues to move towards greater molecular complexity and 3D architecture, the strategic application of scaffolds like trans-Hexahydroisobenzofuran-1,3-dione will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
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A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. Google Patents; WO2014102808A1, published July 3, 2014.
-
trans-Hexahydroisobenzofuran-1,3-dione Supplier. Benchchem. Accessed January 24, 2026.
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. International Journal of Molecular Sciences. 2018;19(8):2318.
-
The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. ResearchGate. Accessed January 24, 2026.
-
BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews. 2010;62(1):3-14.
-
trans-Hexahydroisobenzofuran-1,3-dione Supplier. Benchchem. Accessed January 24, 2026.
-
Biological Activity of Naturally Derived Naphthyridines. Molecules. 2021;26(21):6632.
-
Racemic Trans-1,2-Cyclohexanedicarboxylic Acid. Simson Pharma Limited. Accessed January 24, 2026.
-
Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. Published January 22, 2023.
-
An improved process for the preparation of lurasidone hydrochloride. Google Patents; WO2016059649A1, published April 21, 2016.
-
Calculated Lipinski's rule of five for the compounds (2a-2o). ResearchGate. Accessed January 24, 2026.
-
cis-Hexahydroisobenzofuran-1,3-dione. ChemScene. Accessed January 24, 2026.
-
An Enantioselective Synthesis of ((1 R ,2 R )-Cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate, a Lurasidone Hydrochloride Intermediate. ResearchGate. Accessed January 24, 2026.
-
Synthesis, crystal structure and biological activity of aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates. Pest Management Science. 2005;61(10):997-1002.
-
Lipinski's rule of five. Wikipedia. Accessed January 24, 2026.
-
AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE AND ITS INTERMEDIATE. WIPO Patentscope; WO/2016/110798, published July 14, 2016.
-
Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. ScholarWorks. Published April 3, 2025.
-
Chemical Properties of 1,3-Isobenzofurandione, hexahydro-, trans- (CAS 14166-21-3). Chemical Engineering at the University of Maryland. Accessed January 24, 2026.
-
Lipinski Rule of Five. SCFBio. Accessed January 24, 2026.
-
lipinski rule of five - Lecture Notes. SlideShare. Published November 28, 2023.
-
Phthalimides. Organic Chemistry Portal. Accessed January 24, 2026.
-
Process for the industrial synthesis of lurasidone. Google Patents; WO2015056205A1, published April 23, 2015.
-
Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift: Experimental and theoretical results. ResearchGate. Accessed January 24, 2026.
-
trans-Cyclohexane-1,2-dicarboxylic anhydride. PubChem. Accessed January 24, 2026.
-
3a,4,7,7a-Tetrahydro-isobenzofuran-1,3-dione. PubChem. Accessed January 24, 2026.
-
1,3-Hexadiene. PubChem. Accessed January 24, 2026.
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- 9. WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google Patents [patents.google.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
Topic: Enhancing Polymer Thermal Stability Using trans-Hexahydroisobenzofuran-1,3-dione
An Application Note from the Senior Scientist's Desk
Abstract: The thermal stability of polymeric materials is a critical parameter that dictates their performance, longevity, and application scope, particularly in demanding sectors such as aerospace, automotive, and electronics. This application note provides a comprehensive technical guide for researchers and material scientists on the utilization of trans-hexahydroisobenzofuran-1,3-dione, also known as trans-hexahydrophthalic anhydride (HHPA), as a potent agent for enhancing the thermal stability of polymers. We delve into the core chemical mechanisms, provide detailed, field-tested protocols for formulation and curing, and outline rigorous methodologies for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The Scientific Imperative for Enhanced Thermal Stability
Polymers are susceptible to thermal degradation, a process involving the irreversible deterioration of their physical and chemical properties when exposed to elevated temperatures. This degradation, driven by chain scission, depolymerization, and oxidation, limits the operational ceiling of many advanced materials. The incorporation of chemical modifiers that can bolster the polymer's intrinsic thermal resistance is therefore a cornerstone of high-performance polymer development. trans-Hexahydroisobenzofuran-1,3-dione is a cycloaliphatic anhydride that serves as a superior building block and hardener for creating robust, thermally stable polymer networks.[1][2] Its primary application lies in the formulation of thermosetting systems, such as epoxy resins, where it functions as a curing agent to significantly improve the material's mechanical strength, chemical resistance, and, most critically, its thermal stability.[1][3]
The Mechanism of Action: From Monomer to Thermally Stable Network
The efficacy of HHPA in enhancing thermal stability is not due to passive stabilization but through its active role as a reactive co-monomer, specifically as a curing agent or "hardener" in epoxy resin systems.
Causality of Enhancement: The fundamental principle behind the stability enhancement is the formation of a dense, highly cross-linked three-dimensional network. The anhydride ring of HHPA is the key functional group. In the presence of an epoxy resin and typically a catalyst (like a tertiary amine), the anhydride ring opens. This initiated anhydride then reacts with the epoxy groups and any available hydroxyl groups on the polymer backbone. This cascade of reactions forms strong, stable ester linkages, effectively "stitching" the linear epoxy chains together into a rigid, intractable thermoset.
This resulting network has significantly reduced polymer chain mobility. A substantial amount of thermal energy is required to induce the molecular motion necessary for thermal transitions (like the glass transition) or to cause the bond scission that leads to degradation. This increased energy requirement is observed experimentally as a higher glass transition temperature (Tg) and a higher onset temperature of decomposition (Td).
Caption: Comprehensive experimental workflow from formulation to final analysis.
Conclusion
trans-Hexahydroisobenzofuran-1,3-dione is a highly effective reactive modifier for substantially increasing the thermal stability of polymers, particularly epoxy resins. The mechanism relies on the formation of a densely cross-linked network, which elevates both the glass transition temperature and the onset temperature of thermal decomposition. The protocols detailed herein provide a robust and reproducible framework for researchers to formulate, cure, and validate the performance of high-stability thermoset materials, enabling the development of next-generation polymers for advanced applications.
References
- Fiveable. (n.d.). Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes.
- EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers.
- Benchchem. (n.d.). trans-Hexahydroisobenzofuran-1,3-dione Supplier.
- Achilles Chemical. (n.d.). Hexahydrophthalic Anhydride Manufacturer/Factory/Producer for Epoxy Curing & Composite Materials.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- Riverland Trading. (n.d.). Hexahydrophthalic Anhydride (HHPA): A Key to Enhanced Plasticizer Performance.
- Penpet. (n.d.). Hexahydrophthalic Anhydride – Perfect for Resin Applications.
- AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials.
- Microbioz India. (2024, August 12). TGA vs DSC: Which Method is Best for Your Material Characterization?
- Sigma-Aldrich. (n.d.). Hexahydroisobenzofuran-1,3-dione | 85-42-7.
Sources
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- 2. Hexahydrophthalic Anhydride Manufacturer/Factory/Producer for Epoxy Curing & Composite Materials | Achilles Chemical [achilleschem.com]
- 3. Hexahydrophthalic Anhydride Supplier | 85-42-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
Application Notes & Protocols: trans-Hexahydroisobenzofuran-1,3-dione as a Versatile Scaffold for Bioactive Molecule Synthesis
Introduction: The Strategic Value of a Rigid Core
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often a search for molecular scaffolds that offer a precise balance of rigidity and functional versatility. trans-Hexahydroisobenzofuran-1,3-dione, the Diels-Alder adduct of 1,3-cyclohexadiene and maleic anhydride, represents such a scaffold. Its conformationally constrained bicyclic system serves as an excellent starting point for synthesizing structurally complex and biologically active molecules. The locked trans stereochemistry of the ring junction provides a well-defined three-dimensional architecture, which is paramount for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.
This guide delves into the synthetic utility of this powerful building block, explaining the causality behind key experimental choices and providing detailed, validated protocols for its transformation into molecules with significant therapeutic potential, particularly in the realm of neuroscience.
Part 1: The Cornerstone Reaction - Nucleophilic Ring-Opening of the Anhydride
The primary gateway to functionalizing trans-hexahydroisobenzofuran-1,3-dione is the nucleophilic ring-opening of its cyclic anhydride moiety. This reaction is efficient, typically high-yielding, and can be performed with a wide array of nucleophiles, leading to a diverse set of intermediates.
Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution. A nucleophile (e.g., an amine or alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond of the anhydride ring and generating a new functional group (an amide or ester) at one end and a carboxylic acid at the other.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are often preferred to prevent competition from a nucleophilic solvent. The choice of solvent can also influence the solubility of the starting materials and the resulting product.
-
Temperature: These reactions are often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This moderation prevents the formation of side products.
-
Stoichiometry: Using a slight excess of the nucleophile is generally not required as the reaction is typically quantitative. However, for less reactive nucleophiles, a small excess (1.1-1.2 equivalents) can drive the reaction to completion.
Caption: General reaction scheme for the functionalization of the core scaffold.
Part 2: Application in Neuro-Pharmacology - Synthesis of Conformationally Restricted GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Designing analogues that can selectively target specific GABA receptor subtypes is a major goal in the development of treatments for epilepsy, anxiety, and other neurological disorders.[1] The rigid framework of trans-hexahydroisobenzofuran-1,3-dione is an ideal starting point for creating GABA analogues with restricted conformations, potentially leading to enhanced receptor selectivity and improved pharmacokinetic profiles.
The synthesis of these analogues leverages the initial ring-opening reaction, followed by chemical transformations to install the requisite amine functionality.
Synthetic Workflow for GABA Analogue Precursors
The overall strategy involves three key stages:
-
Diels-Alder Cycloaddition: Formation of the starting anhydride (if not commercially available).
-
Nucleophilic Ring-Opening: Installation of a nitrogen-containing group.
-
Rearrangement: Conversion of a carboxylic acid derivative into a primary amine to complete the GABA pharmacophore.
Caption: A multi-step workflow for producing GABA analogues from the core scaffold.
Protocol 1: Synthesis of cis-3-(Aminocarbonyl)hexahydro-2-benzofuran-1-carboxylic acid
This protocol details the critical ring-opening step to produce the key intermediate for subsequent rearrangement.
Materials:
-
trans-Hexahydroisobenzofuran-1,3-dione (1.0 eq)
-
Ammonium hydroxide solution (28-30%, 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve trans-hexahydroisobenzofuran-1,3-dione (e.g., 5.0 g) in anhydrous THF (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Nucleophilic Addition: While stirring vigorously, add the ammonium hydroxide solution dropwise over 10-15 minutes. Causality Note: Slow, dropwise addition is crucial to control the exotherm of the reaction and prevent the formation of the diamide side product.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 ethyl acetate:hexanes with 1% acetic acid. The disappearance of the starting anhydride spot indicates reaction completion.
-
Workup - Acidification: Cool the mixture again in an ice bath and slowly acidify to pH 2-3 by adding 1M HCl. This step protonates the carboxylate, making the product extractable into an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure amic acid.
Self-Validation: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a broad O-H stretch for the carboxylic acid, two N-H stretches for the primary amide, and two distinct C=O stretches.
Data Summary: Representative Ring-Opening Reactions
| Nucleophile | Product Class | Typical Yield (%) | Key Conditions |
| Ammonia | Amic Acid | 85-95% | THF, 0 °C to RT |
| Benzylamine | N-benzyl Amic Acid | 90-98% | DCM, RT |
| Methanol (cat. H+) | Carboxylic Acid Methyl Ester | 80-90% | Reflux |
| Glycine ethyl ester | Peptide-like adduct | 85-95% | DMF, RT |
Part 3: Expanding Horizons - Scaffolds for Antidepressant and Neuroprotective Agents
Recent studies have highlighted the potential of isobenzofuran-1(3H)-one derivatives as serotonin reuptake inhibitors and neuroprotective agents that inhibit TREK-1 channels.[2][3] While these specific compounds are often derived from aromatic precursors, the underlying pharmacophore can be accessed via modifications of the saturated trans-hexahydroisobenzofuran-1,3-dione core. This demonstrates the platform's adaptability for generating novel intellectual property.
A plausible synthetic route involves the selective reduction of one carbonyl group of the anhydride to a methylene group, or reduction to the diol followed by selective manipulation.
Conceptual Pathway:
-
Selective Reduction: The anhydride can be selectively reduced to the corresponding lactone using reagents like sodium borohydride in a controlled manner.
-
Functionalization: The remaining carboxylic acid (from a ring-opening step) or the hydroxyl group (from full reduction) can then be used as a handle for further diversification, allowing for the exploration of structure-activity relationships (SAR).
Caption: Conceptual diagram illustrating SAR exploration from the core scaffold.
Conclusion and Future Outlook
trans-Hexahydroisobenzofuran-1,3-dione is a cost-effective, stereochemically defined, and highly versatile starting material for the synthesis of complex molecules. Its true power lies in the predictable reactivity of the anhydride ring, which serves as a reliable entry point for molecular diversification. The protocols and strategies outlined here for producing GABA analogues and exploring other CNS-active scaffolds provide a solid foundation for researchers in drug discovery. Future applications could extend to the development of novel protease inhibitors, antibacterial agents, and molecular probes, underscoring the enduring value of this foundational building block in modern medicinal chemistry.[4]
References
-
Title: ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. Source: ResearchGate URL: [Link]
-
Title: Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents Source: PubMed URL: [Link]
-
Title: Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: Royal Society of Chemistry URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors Source: MDPI URL: [Link]
-
Title: Domino 1,3-dipolar cycloaddition/ring-opening/ring-cleavage: synthesis of trisubstituted pyrrole and chiral dihydropyrrole-3-carbaldehydes Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Evaluation of a Novel Zuranolone Analog with High GABA A Receptor PAM Activity and Excellent Pharmacokinetic Profiles Source: MDPI URL: [Link]
-
Title: Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives Source: International Journal of Scientific and Research Publications URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imjst.org [imjst.org]
Troubleshooting & Optimization
Technical Support Center: Purifying trans-Hexahydroisobenzofuran-1,3-dione via Column Chromatography
Welcome to the technical support center for the chromatographic purification of trans-Hexahydroisobenzofuran-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond generic protocols to offer a deeper understanding of the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your separation process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying trans-Hexahydroisobenzofuran-1,3-dione?
The main difficulty in purifying trans-Hexahydroisobenzofuran-1,3-dione often lies in its separation from the corresponding cis-isomer, which is a common byproduct of its synthesis.[1] These isomers have the same molecular weight and similar polarities, which can make their separation by column chromatography challenging. Achieving high purity of the trans-isomer requires careful optimization of the chromatographic conditions to exploit the subtle differences in their stereochemistry and interaction with the stationary phase.
Q2: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of moderately polar organic molecules like trans-Hexahydroisobenzofuran-1,3-dione, silica gel is the most common and effective stationary phase.[2][3] Its polar surface allows for differential adsorption of the cis and trans isomers, enabling their separation. The choice of silica gel particle size will influence the resolution and speed of the separation; finer particles generally provide better resolution but may lead to slower flow rates. For many applications, a standard 60 Å pore size silica gel is a good starting point.
Q3: How do I select an appropriate mobile phase (eluent)?
The choice of the mobile phase is critical for successful separation. A common approach for compounds of intermediate polarity is a binary solvent system, typically consisting of a non-polar solvent and a more polar solvent.[4] For trans-Hexahydroisobenzofuran-1,3-dione, a mixture of ethyl acetate and a hydrocarbon solvent like hexane or petroleum ether is a standard starting point.
The optimal ratio of these solvents should be determined empirically using thin-layer chromatography (TLC) beforehand. The goal is to find a solvent system that provides a good separation between the cis and trans isomers, ideally with the trans-isomer having a retention factor (Rƒ) in the range of 0.2-0.4 for optimal column separation.
Troubleshooting Guide
Problem 1: Poor Separation of cis and trans Isomers
Symptoms:
-
Broad, overlapping peaks or bands on the column.
-
Collected fractions contain a mixture of both isomers, as confirmed by TLC or NMR analysis.
Root Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: If the eluent is too polar, both isomers will travel down the column too quickly, resulting in poor separation. Conversely, if it's not polar enough, they may move too slowly or not at all.
-
Solution: Methodically adjust the mobile phase composition. If using an ethyl acetate/hexane system, decrease the percentage of ethyl acetate to increase the separation between the spots on a TLC plate. This will translate to better separation on the column.[5]
-
-
Column Overloading: Loading too much crude product onto the column can exceed its separation capacity, leading to broad bands that merge.
-
Solution: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel in the column. If you suspect overloading, reduce the amount of sample in your next attempt.
-
-
Poorly Packed Column: An unevenly packed column with channels or cracks will lead to an uneven flow of the mobile phase and poor separation.
Problem 2: Tailing Peaks
Symptoms:
-
Asymmetric bands on the column, with a "tail" extending downwards.
-
On an HPLC chromatogram, the peaks would show a similar asymmetric shape.
Root Causes & Solutions:
-
Strong Interaction with Stationary Phase: The dione functional groups in the molecule can interact strongly with the acidic silanol groups on the silica gel surface, causing tailing.
-
Solution 1: Add a small amount of a polar modifier to the mobile phase. For example, adding 0.1-1% of acetic acid or triethylamine (depending on the compound's nature) can help to occupy the highly active sites on the silica gel, leading to more symmetrical peaks.
-
Solution 2: Consider using a different stationary phase. If tailing is severe and persistent, an alternative like alumina or a bonded-phase silica (e.g., diol) could be explored.[2]
-
-
Flow Rate is Too Fast: A high flow rate may not allow for proper equilibration of the analyte between the stationary and mobile phases, leading to tailing.[6]
-
Solution: Reduce the flow rate of the mobile phase. For gravity columns, this means adjusting the stopcock. For flash chromatography, reduce the applied pressure.
-
Problem 3: Compound is Not Eluting from the Column
Symptoms:
-
After running a significant volume of the mobile phase, the desired compound is not detected in the collected fractions.
Root Causes & Solutions:
-
Mobile Phase is Not Polar Enough: The chosen eluent may be too non-polar to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., from 10% ethyl acetate in hexane to 20%, then 30%) or by using a continuous gradient.[2]
-
-
Compound Decomposition on Silica Gel: Some compounds are unstable on acidic silica gel and may decompose upon loading.[5]
-
Solution: Test the stability of your compound on a TLC plate. Spot the compound and let the plate sit for an hour or two before eluting to see if any new spots appear. If decomposition is suspected, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
-
-
Compound is Highly Polar: The compound may be more polar than initially anticipated and requires a much more polar mobile phase to elute.
-
Solution: If increasing the polarity of the ethyl acetate/hexane system is not effective, a switch to a more polar solvent system, such as methanol in dichloromethane, may be necessary.[4]
-
Problem 4: Column Blockage or Slow Flow Rate
Symptoms:
-
The mobile phase flows through the column extremely slowly or stops altogether.
-
In flash chromatography, this is indicated by a significant increase in backpressure.[2]
Root Causes & Solutions:
-
Precipitation of the Compound: If the crude sample is loaded in a solvent in which it is only sparingly soluble, it may precipitate at the top of the column, causing a blockage.[5]
-
Solution: Dissolve the sample in the minimum amount of a solvent that will be used in the mobile phase. If a stronger solvent is needed for dissolution, use the absolute minimum and consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6]
-
-
Fine Particles in the Stationary Phase: If the silica gel contains too many fine particles, it can impede the flow of the mobile phase.
-
Solution: Use high-quality silica gel with a defined particle size distribution.
-
-
Air Bubbles in the Column: Trapped air can obstruct the solvent flow.
-
Solution: Ensure the column is packed carefully to avoid air bubbles. Degassing the mobile phase can also help prevent bubble formation.[2]
-
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 40-63 µm particle size | Standard choice for moderately polar small molecules, providing a good balance of resolution and flow rate. |
| Mobile Phase | Ethyl Acetate / Hexane | A versatile solvent system with tunable polarity.[4] |
| TLC Analysis | Develop a TLC plate with varying ratios of Ethyl Acetate/Hexane | To determine the optimal eluent composition for separation (target Rƒ of 0.2-0.4 for the trans-isomer). |
| Column Loading | 1-5 g of crude material per 100 g of silica gel | To avoid column overloading and ensure optimal separation. |
| Sample Application | Dissolve in a minimal amount of mobile phase or use dry loading | To prevent precipitation at the top of the column and ensure a narrow starting band.[5][6] |
Step-by-Step Protocol for a Typical Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a pre-determined ratio of ethyl acetate/hexane (e.g., start with 20:80).
-
Visualize the spots under UV light and/or by staining.
-
Adjust the solvent ratio until the desired separation and Rƒ value for the trans-isomer are achieved.
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to encourage even packing.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting fractions and analyzing them by TLC.[6]
-
If necessary, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.
-
Visualizing the Workflow
Caption: Workflow for purifying trans-Hexahydroisobenzofuran-1,3-dione.
References
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. 2024. Available from: [Link].
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. Available from: [Link].
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link].
-
Royal Society of Chemistry. Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Org. Biomol. Chem. Available from: [Link].
-
National Institutes of Health. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC. Available from: [Link].
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link].
Sources
- 1. trans-Hexahydroisobenzofuran-1,3-dione Supplier [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chemistryviews.org [chemistryviews.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of trans-Hexahydroisobenzofuran-1,3-dione via NMR Spectroscopy
For: Researchers, scientists, and drug development professionals engaged in small molecule synthesis and characterization.
Introduction: The Stereochemical Imperative
In the realm of chemical and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. A subtle change in stereoisomerism can dramatically alter a compound's biological activity, transforming a potent therapeutic into an inert or even toxic substance. Hexahydroisobenzofuran-1,3-dione, also known as cyclohexane-1,2-dicarboxylic anhydride, is a foundational building block in organic synthesis. It exists as two primary diastereomers: cis and trans. Distinguishing between these isomers is not merely an academic exercise; it is a critical quality control step to ensure the desired molecular architecture has been achieved.
This guide provides an in-depth, validated methodology for the unambiguous structural confirmation of trans-hexahydroisobenzofuran-1,3-dione. Moving beyond simple one-dimensional spectra, we will employ a suite of Nuclear Magnetic Resonance (NMR) techniques. The causality behind each experimental choice will be explained, demonstrating how a combination of ¹H, ¹³C, and 2D NMR experiments creates a self-validating system for structural elucidation, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and through-space interactions.
The Heart of the Matter: J-Coupling and Conformational Rigidity
The key to differentiating the cis and trans isomers lies in the rigid chair conformation of the cyclohexane ring.[1] This rigidity imposes specific dihedral angles between adjacent protons, which directly influences the magnitude of their scalar coupling constants (J-values), a phenomenon described by the Karplus equation.[1][2]
-
trans-Isomer: In its most stable diequatorial conformation, the two protons attached to the carbons bearing the anhydride linkage (H1 and H2) are both in axial positions. This results in a large dihedral angle of approximately 180°.
-
cis-Isomer: This isomer must have one axial and one equatorial substituent, meaning the corresponding protons (H1 and H2) will have an axial-equatorial relationship with a dihedral angle of roughly 60°.[1]
This conformational difference is the cornerstone of our analytical strategy, as it gives rise to distinct and predictable patterns in the ¹H NMR spectrum.
| Proton Relationship | Typical Dihedral Angle | Expected ³J Coupling Constant (Hz) |
| Axial-Axial (trans) | ~180° | Large (8 - 13 Hz) |
| Axial-Equatorial (cis) | ~60° | Small (2 - 5 Hz) |
| Equatorial-Equatorial | ~60° | Small (2 - 5 Hz) |
| Table 1: Diagnostic vicinal coupling constants in cyclohexane systems.[1] |
A Multi-Technique Approach for Unambiguous Validation
Step 1: ¹H NMR - The First Diagnostic
The ¹H NMR spectrum provides the initial and most crucial evidence.[5] For the trans isomer, the key is to identify the signals for the methine protons (H1, H2) adjacent to the anhydride ring.
-
Expected Observation for trans isomer: These protons will appear as a multiplet with at least one large coupling constant (³J > 8 Hz). This large coupling is indicative of the diaxial relationship between H1 and H2, which is only possible in the trans configuration.
-
Comparison to cis isomer: In the cis isomer, the H1-H2 coupling would be small (2-5 Hz) due to the axial-equatorial relationship.[6]
Step 2: ¹³C and DEPT-135 NMR - Carbon Skeleton Confirmation
While ¹H NMR provides stereochemical clues, ¹³C NMR confirms the carbon framework.
-
¹³C NMR: For hexahydroisobenzofuran-1,3-dione, we expect to see signals for the carbonyl carbons (~170-180 ppm), the methine carbons attached to the anhydride (~40-50 ppm), and the methylene carbons of the cyclohexane ring (~20-30 ppm). Due to symmetry in the trans isomer, fewer signals might be observed compared to a less symmetric analogue.
-
DEPT-135: This experiment differentiates carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This is a crucial step to confirm the assignment of the methine (CH) and methylene (CH₂) carbons in the ring.[5]
Step 3: 2D NMR - Building the Connectivity Map
Two-dimensional NMR experiments are essential for assembling the complete molecular puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling relationships.[5] A cross-peak between two proton signals in the COSY spectrum provides definitive evidence that they are coupled (typically over two or three bonds). This will confirm the connectivity from H1/H2 to the adjacent methylene protons on the cyclohexane ring.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[5][8] This allows for the unambiguous assignment of every proton to its corresponding carbon, validating the assignments made from the 1D spectra.
Step 4: NOESY - The Definitive Proof of Stereochemistry
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond.[9] It results in a signal enhancement between nuclei that are physically close to each other (typically < 5 Å), regardless of whether they are J-coupled.[9][10] This makes it the ultimate tool for stereochemical assignment.[11][12]
-
Expected Observation for cis isomer: In the cis isomer, the H1 and H2 protons are on the same face of the ring and are therefore close in space. A 2D NOESY (or 1D NOE) experiment would show a clear correlation (cross-peak) between these two protons.
-
Expected Observation for trans isomer: In the trans isomer, the H1 and H2 protons are on opposite faces of the ring and are far apart. No NOE correlation will be observed between H1 and H2. The absence of this specific cross-peak is powerful, conclusive evidence for the trans configuration.[13][14]
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended. All spectra should be acquired on a spectrometer operating at a minimum of 400 MHz for ¹H.
A. Sample Preparation
-
Weigh approximately 10-15 mg of the dried compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
B. NMR Acquisition
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹H-¹H COSY:
-
Pulse Program: Standard gradient-selected (cosygpmf).
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
¹H-¹³C HSQC:
-
Pulse Program: Standard gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.2).
-
Set spectral widths to cover all proton and carbon signals.
-
Data points: 2048 in F2, 256 in F1.
-
Number of Scans: 8-16 per increment.
-
-
¹H-¹H NOESY:
-
Pulse Program: Standard gradient-selected (noesygpph).
-
Mixing Time (d8): 500-800 ms (optimized for small molecules).
-
Data points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
Data Summary and Comparative Analysis
The following table summarizes the key diagnostic NMR features that differentiate the cis and trans isomers.
| NMR Experiment | Diagnostic Feature | trans-Isomer (Expected Observation) | cis-Isomer (Expected Observation) |
| ¹H NMR | ³JH1,H2 Coupling | Large (8 - 13 Hz) | Small (2 - 5 Hz) |
| ¹³C NMR | Symmetry | Potentially higher symmetry (fewer signals) | Potentially lower symmetry (more signals) |
| ¹H-¹H NOESY | H1-H2 Correlation | ABSENT | PRESENT |
| Table 2: Comparative NMR data for the validation of hexahydroisobenzofuran-1,3-dione isomers. |
Conclusion
The validation of stereochemistry is a non-negotiable step in modern chemical research and development. By employing a logical and multi-faceted NMR strategy, the structure of trans-hexahydroisobenzofuran-1,3-dione can be confirmed with an exceptionally high degree of confidence. The key lies in not just observing a single piece of data, but in building a cohesive and self-consistent dataset. The large diaxial coupling constant observed in the ¹H NMR spectrum provides strong initial evidence, which is then unequivocally confirmed by the conspicuous absence of a through-space NOE correlation between the key methine protons. This rigorous, evidence-based workflow exemplifies best practices in analytical chemistry and ensures the integrity of subsequent research built upon this molecular scaffold.
References
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Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
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Fernández, R., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 12(7), 4133-4146. Retrieved from [Link]
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Unknown. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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ResearchGate. (2025, August 6). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. Retrieved from [Link]
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ResearchGate. (2025, August 6). Application of 1 J(C,H) coupling constants in conformational analysis. Retrieved from [Link]
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ResearchGate. (n.d.). The Nuclear Overhauser Effect. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
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ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from [Link]
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PubMed. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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Nowick, J. S. (2011, December 1). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. Retrieved from [Link]
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The OChem Lounge. (2020, December 30). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. Retrieved from [Link]
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ACS Publications. (2007, March 1). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds. Retrieved from [Link]
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MRRC. (2025, July 21). Structure Elucidation Notes. Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
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TMP Chem. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]
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Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. Retrieved from [Link]
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MRI Questions. (2016, March 22). 8.2 The Nuclear Overhauser Effect. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
PubMed. (2015, February 25). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Determining the Isomeric Ratio of Hexahydroisobenzofuran-1,3-dione using ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Hexahydroisobenzofuran-1,3-dione, a saturated bicyclic anhydride, exists as two key diastereomers: cis and trans. The relative proportion of these isomers, or the isomeric ratio, can significantly influence the physicochemical properties and biological activity of subsequent derivatives. This guide provides an in-depth, technical comparison of methodologies for determining this ratio, with a primary focus on the robust and accessible technique of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
The Stereochemical Landscape of Hexahydroisobenzofuran-1,3-dione
Hexahydroisobenzofuran-1,3-dione, also known as hexahydrophthalic anhydride, possesses two stereocenters at the bridgehead carbons where the cyclohexane ring fuses with the furan-dione ring. This gives rise to two diastereomers:
-
cis-Hexahydroisobenzofuran-1,3-dione: In this isomer, the two hydrogen atoms on the bridgehead carbons are on the same side of the ring system.
-
trans-Hexahydroisobenzofuran-1,3-dione: In this isomer, the two hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system.
The spatial arrangement of these hydrogen atoms leads to distinct magnetic environments, which can be effectively probed by ¹H NMR spectroscopy.
A depiction of the cis and trans isomers of hexahydroisobenzofuran-1,3-dione.
¹H NMR Spectroscopy: The Cornerstone of Isomeric Ratio Determination
¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of hydrogen nuclei in a magnetic field. For distinguishing and quantifying the cis and trans isomers of hexahydroisobenzofuran-1,3-dione, the key parameters are the chemical shifts (δ) and the coupling constants (J) of the bridgehead protons.
The fundamental principle behind using ¹H NMR for quantitative analysis lies in the direct proportionality between the integrated area of a signal and the number of protons giving rise to that signal.[1] By identifying unique, well-resolved signals for each isomer, their relative ratio can be accurately determined.
Distinguishing Features in the ¹H NMR Spectrum
The primary differentiating feature between the cis and trans isomers in the ¹H NMR spectrum is the chemical shift and coupling pattern of the bridgehead protons (the two CH groups).
-
Chemical Shift (δ): Due to the different spatial orientations of the bridgehead protons relative to the anhydride ring, they will experience different degrees of magnetic shielding. This results in distinct chemical shifts for the cis and trans isomers. Typically, the bridgehead protons of the cis isomer are more shielded and appear at a higher field (lower ppm value) compared to the trans isomer.[2]
-
Coupling Constant (J): The through-bond interaction between adjacent protons, known as scalar coupling, is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[3] The different ring conformations of the cis and trans isomers lead to different dihedral angles between the bridgehead protons and their neighboring methylene protons. This results in different vicinal coupling constants (³J), which can be a definitive indicator of stereochemistry. For many cyclic systems, the cis isomer exhibits a smaller coupling constant for the bridgehead protons compared to the trans isomer.[3][4]
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust method for determining the isomeric ratio of a mixture of cis- and trans-hexahydroisobenzofuran-1,3-dione using ¹H NMR.
A streamlined workflow for the ¹H NMR analysis of hexahydroisobenzofuran-1,3-dione isomers.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the hexahydroisobenzofuran-1,3-dione sample into a clean, dry vial.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical to ensure good solubility and minimal signal overlap with the analyte.
-
For absolute quantification, a known amount of an internal standard can be added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters include:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of the protons for accurate integration)
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
-
Data Analysis:
-
Identify the characteristic, well-resolved signals corresponding to the bridgehead protons of the cis and trans isomers.
-
Integrate the area under these signals. It is crucial to integrate the entire multiplet for each isomer.
-
The isomeric ratio is calculated by dividing the integral value of the signal for one isomer by the sum of the integral values for both isomers and multiplying by 100 to express it as a percentage.
Isomeric Ratio (%) = [Integral_isomer / (Integral_cis + Integral_trans)] x 100
-
Data Presentation and Interpretation
The following table provides a hypothetical example of the ¹H NMR data that could be obtained for a mixture of cis- and trans-hexahydroisobenzofuran-1,3-dione.
| Isomer | Characteristic Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| cis | Bridgehead CH | ~3.2 | m | 1.00 |
| trans | Bridgehead CH | ~3.5 | m | 2.50 |
In this example, the isomeric ratio would be calculated as follows:
-
% cis isomer: [1.00 / (1.00 + 2.50)] x 100 = 28.6%
-
% trans isomer: [2.50 / (1.00 + 2.50)] x 100 = 71.4%
Comparison with Alternative Methods
While ¹H NMR is a primary and often sufficient method, other techniques can be employed for confirmation or in specific scenarios.
| Method | Advantages | Disadvantages |
| Gas Chromatography (GC) | High sensitivity, excellent separation of volatile isomers.[5] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| High-Performance Liquid Chromatography (HPLC) | Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[6] | May require method development to achieve baseline separation of isomers. |
| X-ray Crystallography | Provides definitive structural information, including stereochemistry.[7] | Requires a single crystal of the compound, not suitable for mixtures. |
In many research and development settings, the combination of ¹H NMR for routine quantitative analysis and a chromatographic method for orthogonal validation provides a high degree of confidence in the determined isomeric ratio.
Conclusion
The determination of the isomeric ratio of cis- and trans-hexahydroisobenzofuran-1,3-dione is a critical step in ensuring the quality and consistency of chemical syntheses and pharmaceutical development. ¹H NMR spectroscopy stands out as a rapid, reliable, and non-destructive method for this purpose. By carefully selecting experimental parameters and focusing on the distinct chemical shifts and coupling patterns of the bridgehead protons, researchers can confidently and accurately quantify the isomeric composition of their samples. This guide provides a comprehensive framework for implementing this essential analytical technique, empowering scientists to make informed decisions based on robust and reproducible data.
References
- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC - NIH. (n.d.).
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-
Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. (2013). Chirality, 25(10), 793-798. Retrieved from [Link]
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.).
- cis-Hexahydroisobenzofuran-1,3-dione - ChemScene. (n.d.).
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- Himic Anhydride: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study | Journal of Chemical Education - ACS Publications. (n.d.).
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- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. (n.d.).
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- One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate. (n.d.).
- This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. (n.d.).
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
- Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. (n.d.).
- 2 - Supporting Information. (n.d.).
- Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations - The Royal Society of Chemistry. (n.d.).
- N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (n.d.).
- Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? - Quora. (2017, October 1).
- 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol - MDPI. (n.d.).
- Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
